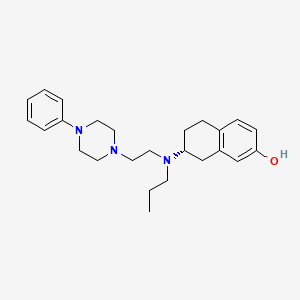

![molecular formula C75H98N14O15S2 B10848186 Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF is a synthetic analogue of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1), and has been modified to enhance its stability and binding affinity .

Preparation Methods

The synthesis of Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific modifications, such as the incorporation of D-tryptophan (D-Trp) and N-methylated isopropylaminomethylphenylalanine (NalphaMe-IAmp), are introduced during the synthesis to achieve the desired properties .

Chemical Reactions Analysis

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in receptor binding studies to understand the interaction between somatostatin analogues and their receptors.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and endocrine disorders by targeting somatostatin receptors.

Mechanism of Action

The mechanism of action of Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF involves binding to somatostatin receptors, particularly SSTR1. Upon binding, the compound inhibits adenylyl cyclase activity, reducing the levels of cyclic adenosine monophosphate (cAMP) within the cell. This leads to the inhibition of cell proliferation and hormone secretion. The molecular targets include the somatostatin receptors, and the pathways involved are primarily related to the inhibition of cAMP production .

Comparison with Similar Compounds

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF is unique due to its specific modifications, which enhance its stability and receptor binding affinity. Similar compounds include:

Des-AA1,2,5-[D-Nal8,IAmp9]SRIF: Another somatostatin analogue with similar modifications but different amino acid substitutions.

Des-AA1,2,5-[D-Trp8,Tyr11]SRIF: A variant with additional modifications to improve receptor selectivity.

Des-AA1,2,5-[IAmp9,Tyr11]-SRIF: A compound with modifications aimed at enhancing binding affinity and selectivity.

This compound stands out due to its specific combination of modifications, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula |

C75H98N14O15S2 |

|---|---|

Molecular Weight |

1499.8 g/mol |

IUPAC Name |

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-20-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C75H98N14O15S2/c1-43(2)78-38-50-30-28-49(29-31-50)36-62-71(99)88-64(45(4)92)72(100)83-58(35-48-23-13-8-14-24-48)69(97)87-63(44(3)91)73(101)85-60(40-90)70(98)86-61(75(103)104)42-106-105-41-53(77)65(93)80-55(27-17-18-32-76)66(94)81-56(33-46-19-9-6-10-20-46)67(95)82-57(34-47-21-11-7-12-22-47)68(96)84-59(74(102)89(62)5)37-51-39-79-54-26-16-15-25-52(51)54/h6-16,19-26,28-31,39,43-45,53,55-64,78-79,90-92H,17-18,27,32-38,40-42,76-77H2,1-5H3,(H,80,93)(H,81,94)(H,82,95)(H,83,100)(H,84,96)(H,85,101)(H,86,98)(H,87,97)(H,88,99)(H,103,104)/t44-,45-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1 |

InChI Key |

SRQXVUQUEBDWHI-YNBIXHCXSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Phenylpiperazin-1-yl)ethyl]propyl(4,5,6,7-tetrahydrobenzo[c]isoxazol-5-yl)amine](/img/structure/B10848107.png)

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10848141.png)

![Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2](/img/structure/B10848148.png)

![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)

![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)

![[3-[[3-[2,3-Di(octadeca-9,12-dienoyloxy)propoxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadeca-9,12-dienoyloxypropyl] octadeca-9,12-dienoate](/img/structure/B10848172.png)

![Des-AA1,2,4,13-[D-Trp8]SRIF](/img/structure/B10848182.png)

![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3S)-3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848183.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848187.png)